Cas no 4697-42-1 (1-Aminoimidazolidine-2-thione)

1-Aminoimidazolidine-2-thione 化学的及び物理的性質

名前と識別子

-

- BS-3749

- DTXSID30500907

- AKOS006359040

- 1-aminoimidazoline-2-thione

- QVUZWDCOZDRQDD-UHFFFAOYSA-N

- DTXCID20451717

- SCHEMBL2579045

- 4697-42-1

- 1-Aminoimidazolidine-2-thione

- 2-Imidazolidinethione, 1-amino-

-

- インチ: InChI=1S/C3H7N3S/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7)

- InChIKey: QVUZWDCOZDRQDD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 117.03606841Da

- どういたいしつりょう: 117.03606841Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 92.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 73.4Ų

1-Aminoimidazolidine-2-thione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-3749-1MG |

1-aminoimidazolidine-2-thione |

4697-42-1 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | BS-3749-50MG |

1-aminoimidazolidine-2-thione |

4697-42-1 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | BS-3749-100MG |

1-aminoimidazolidine-2-thione |

4697-42-1 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Key Organics Ltd | BS-3749-5MG |

1-aminoimidazolidine-2-thione |

4697-42-1 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | BS-3749-20MG |

1-aminoimidazolidine-2-thione |

4697-42-1 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| Key Organics Ltd | BS-3749-10MG |

1-aminoimidazolidine-2-thione |

4697-42-1 | >90% | 10mg |

£63.00 | 2025-02-09 |

1-Aminoimidazolidine-2-thione 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

3. Back matter

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

1-Aminoimidazolidine-2-thioneに関する追加情報

Introduction to 1-Aminoimidazolidine-2-thione (CAS No. 4697-42-1)

1-Aminoimidazolidine-2-thione (CAS No. 4697-42-1) is a versatile compound with significant applications in various fields, including pharmaceuticals, biochemistry, and materials science. This compound, also known as AITC, has gained attention due to its unique chemical structure and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 1-Aminoimidazolidine-2-thione.

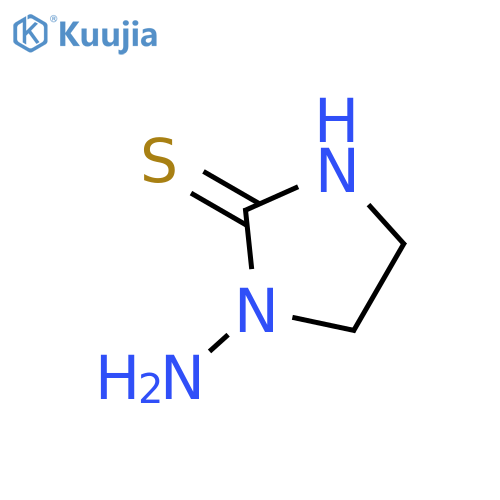

The chemical structure of 1-Aminoimidazolidine-2-thione consists of an imidazolidine ring with an amino group and a thione group. The presence of these functional groups imparts specific reactivity and stability to the molecule. The imidazolidine ring is a five-membered heterocyclic compound with two nitrogen atoms, while the thione group (C=S) adds a sulfur atom to the structure. This combination provides a unique set of properties that make 1-Aminoimidazolidine-2-thione an interesting target for both academic and industrial research.

In terms of synthesis, several methods have been reported for the preparation of 1-Aminoimidazolidine-2-thione. One common approach involves the reaction of thiourea with formaldehyde in the presence of ammonia. This method is straightforward and can be carried out under mild conditions, making it suitable for large-scale production. Another synthetic route involves the condensation of thiourea with glyoxal in an acidic medium. Both methods yield high-purity 1-Aminoimidazolidine-2-thione, which can be further purified using techniques such as recrystallization or chromatography.

The biological activities of 1-Aminoimidazolidine-2-thione have been extensively studied in recent years. One of the most notable applications is its use as an intermediate in the synthesis of pharmaceuticals. For instance, it has been utilized in the development of antiviral agents, particularly those targeting RNA viruses such as influenza and hepatitis C. The thione group in 1-Aminoimidazolidine-2-thione plays a crucial role in enhancing the antiviral activity by interacting with viral enzymes and disrupting their function.

Beyond antiviral applications, 1-Aminoimidazolidine-2-thione has shown promise in other therapeutic areas. Research has indicated that it possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Additionally, studies have explored its potential as an antioxidant, which could be beneficial in preventing oxidative stress-related disorders.

In the field of materials science, 1-Aminoimidazolidine-2-thione has found applications as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it useful in the synthesis of metallo-drugs and catalysts. These complexes often exhibit enhanced stability and solubility compared to their free counterparts, which can be advantageous in both pharmaceutical and industrial settings.

The latest research on 1-Aminoimidazolidine-2-thione has focused on its potential as a scaffold for drug discovery. Scientists are exploring its derivatives to identify compounds with improved pharmacological profiles. For example, modifications to the amino group or the introduction of additional functional groups have led to the development of more potent and selective inhibitors for specific targets. These efforts are driven by the need for more effective treatments for various diseases and conditions.

In conclusion, 1-Aminoimidazolidine-2-thione (CAS No. 4697-42-1) is a multifaceted compound with a wide range of applications in pharmaceuticals, biochemistry, and materials science. Its unique chemical structure and biological activities make it a valuable target for both academic research and industrial development. As ongoing studies continue to uncover new properties and applications, the importance of this compound is likely to grow even further.

4697-42-1 (1-Aminoimidazolidine-2-thione) 関連製品

- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)

- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)

- 145743-63-1(WAY127093B (racemate))

- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)

- 1954-91-2(3-Hydroxybutyranilide)

- 2352847-24-4([2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester)

- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)

- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)

- 2763919-52-2([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)

- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)